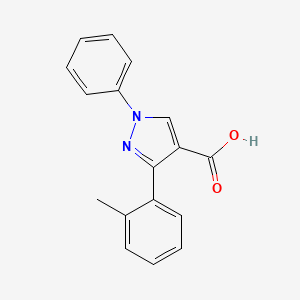

3-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid

Beschreibung

3-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid is a pyrazole-based carboxylic acid derivative featuring a 2-methylphenyl substituent at position 3 and a phenyl group at position 1 of the pyrazole ring (Figure 1). Its molecular formula is C₁₇H₁₄N₂O₂, with a molecular weight of 278.31 g/mol .

Eigenschaften

IUPAC Name |

3-(2-methylphenyl)-1-phenylpyrazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N2O2/c1-12-7-5-6-10-14(12)16-15(17(20)21)11-19(18-16)13-8-3-2-4-9-13/h2-11H,1H3,(H,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXZZVNJBDDMPDJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C2=NN(C=C2C(=O)O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate hydrazones with α,β-unsaturated carbonyl compounds. The reaction typically requires acidic or basic conditions to facilitate the cyclization process. For instance, the Fischer indole synthesis can be adapted to produce pyrazole derivatives by using hydrazine derivatives and carbonyl compounds under acidic conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process. Additionally, the selection of suitable catalysts and solvents can further improve the overall efficiency of the synthesis.

Analyse Chemischer Reaktionen

Types of Reactions

3-(2-Methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts or esters.

Reduction: The compound can be reduced to form alcohol derivatives.

Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Electrophilic substitution reactions typically require catalysts such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃) under acidic conditions.

Major Products Formed

Oxidation: Carboxylate salts or esters.

Reduction: Alcohol derivatives.

Substitution: Various substituted pyrazole derivatives depending on the electrophile used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

3-(2-Methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid has been explored for its potential as an anti-inflammatory and analgesic agent. The presence of the pyrazole moiety is significant in drug design due to its ability to interact with various biological targets.

Case Study : A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound exhibited significant inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. The structure-activity relationship (SAR) analysis indicated that modifications on the phenyl rings could enhance potency and selectivity against COX isoforms.

Agrochemical Development

The compound has shown promise in agricultural applications, particularly as a potential herbicide or pesticide. Its ability to disrupt plant growth mechanisms makes it a candidate for further development.

Research Findings : In a recent study, formulations containing 3-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid demonstrated effective herbicidal activity against several weed species. The mechanism was attributed to the inhibition of specific enzymatic pathways involved in plant metabolism.

Biochemical Probes

Due to its unique structure, this compound can serve as a biochemical probe in various assays. Its ability to bind selectively to certain protein targets allows researchers to investigate protein functions and interactions.

Case Study : Research highlighted in Bioorganic & Medicinal Chemistry Letters illustrated how this compound was utilized to probe the active sites of specific kinases. The findings revealed insights into kinase regulation and potential pathways for therapeutic intervention in cancer biology.

Data Table: Summary of Applications

Wirkmechanismus

The mechanism of action of 3-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The compound’s structure allows it to form hydrogen bonds, π-π interactions, and hydrophobic interactions with its targets, thereby modulating their activity and function. The exact pathways involved can vary depending on the specific biological context and target.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The structural and functional properties of 3-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid can be compared to related pyrazole-4-carboxylic acid derivatives, as summarized below:

Table 1: Structural and Functional Comparison of Pyrazole-4-Carboxylic Acid Derivatives

Key Observations:

Substituent Effects on Reactivity and Yield

- The thiazole-containing analog (C₂₀H₁₅ClN₄O₂S) exhibits superior synthetic efficiency (85% yield) compared to the 4-chlorophenyl derivative (19% yield), likely due to the stabilizing role of the thiazole ring during acid-catalyzed hydrolysis .

- Electron-withdrawing groups (e.g., CF₃ in the trifluoromethyl derivative) enhance thermal stability, as evidenced by its higher melting point (113–115°C) .

Spectral and Analytical Data

- IR spectra for thiazole-containing analogs show characteristic C=O stretching at ~1684 cm⁻¹, consistent with the carboxylic acid moiety .

- Elemental analysis data (e.g., C: 60.71%, H: 3.54% for C₂₀H₁₄ClN₃O₂S) align closely with theoretical values, confirming structural integrity .

Commercial and Pharmacological Relevance

- While 3-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid lacks reported biological data, its analogs demonstrate antimicrobial, enzyme inhibitory, and receptor modulatory activities. For example:

- 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxamide derivatives act as cytochrome P450 inhibitors .

Biologische Aktivität

3-(2-Methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and inflammation. This article explores the synthesis, biological evaluation, and mechanisms of action of this compound, supported by relevant data tables and research findings.

The synthesis of 3-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid typically involves multi-step organic reactions. The compound features a pyrazole core, which is known for its diverse biological activities. The molecular structure can be represented as follows:

This structure allows for various substitutions that can enhance its biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 3-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid. For instance, compounds with similar structures have demonstrated significant inhibition of cancer cell proliferation across various types, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells.

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cancer Type | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 3-(2-Methylphenyl)-1-phenyl-pyrazole | MDA-MB-231 | 10.0 | Induction of apoptosis via caspase activation |

| Similar Pyrazole Derivative | HepG2 | 5.0 | Microtubule destabilization |

In vitro studies indicate that these compounds can induce apoptosis in cancer cells, as evidenced by increased caspase-3 activity and morphological changes at concentrations as low as 1 µM .

Anti-inflammatory Activity

The anti-inflammatory properties of pyrazole derivatives are also notable. Research has shown that compounds with this scaffold can inhibit pro-inflammatory cytokines effectively. For example, some derivatives have shown up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) at concentrations around 10 µM .

Table 2: Anti-inflammatory Activity

| Compound | Inflammatory Marker | % Inhibition at 10 µM |

|---|---|---|

| 3-(2-Methylphenyl)-1-phenyl-pyrazole | TNF-α | 76% |

| Other Pyrazole Derivatives | IL-6 | 93% |

These findings suggest that the compound may serve as a lead for developing new anti-inflammatory agents.

The mechanisms underlying the biological activities of 3-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid involve several pathways:

- Apoptosis Induction : The compound enhances the activity of caspases, leading to programmed cell death in cancer cells.

- Microtubule Destabilization : Similar compounds have been shown to disrupt microtubule assembly, which is crucial for cancer cell division.

- Cytokine Inhibition : The ability to inhibit pro-inflammatory cytokines suggests a potential role in managing inflammatory diseases.

Case Studies

A notable study evaluated the effects of various pyrazole derivatives on MDA-MB-231 breast cancer cells. The results indicated that compounds similar to 3-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid significantly reduced cell viability and induced apoptosis at low concentrations .

Another investigation focused on the anti-inflammatory effects in vivo using carrageenan-induced edema models. The results showed that these compounds not only reduced inflammation but also exhibited minimal side effects on gastric tissues, indicating a favorable safety profile .

Q & A

Q. What are the established synthetic routes for 3-(2-methylphenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid, and how can reaction conditions be optimized?

The compound is typically synthesized via cyclocondensation of precursors like ethyl acetoacetate, DMF-DMA, and phenylhydrazine derivatives, followed by hydrolysis. For example, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylic acid was synthesized by hydrolyzing its ethyl ester intermediate under basic conditions . Optimization involves adjusting temperature (e.g., 80–100°C for cyclocondensation), solvent polarity, and catalyst choice (e.g., K₂CO₃ for nucleophilic substitutions). Reaction progress can be monitored via TLC, and yields improved by controlling stoichiometry and purification methods (e.g., recrystallization or column chromatography) .

Q. Which spectroscopic and computational methods are most effective for characterizing this compound?

- X-ray crystallography resolves molecular geometry and intermolecular interactions, as demonstrated for structurally similar pyrazole derivatives (e.g., monoclinic crystal system with β = 102.42°) .

- FTIR identifies functional groups (e.g., carboxylic acid C=O stretch at ~1700 cm⁻¹) .

- DFT calculations (B3LYP/6-311++G(d,p)) predict electronic properties, HOMO-LUMO gaps, and electrostatic potential surfaces, validated against experimental data .

Advanced Research Questions

Q. How do substituent positions on the phenyl rings influence biological activity and physicochemical properties?

Substituent regiochemistry significantly impacts reactivity and bioactivity. For instance, methyl groups at the 2-position on the phenyl ring (vs. 3- or 4-positions) alter steric hindrance and electronic effects, modulating interactions with biological targets like enzymes or receptors. Positional isomerism in analogs (e.g., 3-methylbenzyl vs. 4-methylbenzyl pyrazoles) can lead to differences in anti-inflammatory or anticancer potency . Computational docking studies (e.g., AutoDock Vina) and QSAR models are recommended to predict structure-activity relationships .

Q. How can researchers resolve contradictions in spectral data or computational predictions?

Discrepancies between experimental (e.g., NMR chemical shifts) and theoretical data may arise from solvent effects, crystal packing forces, or basis set limitations in DFT. Strategies include:

- Repeating experiments under controlled conditions (e.g., deuterated solvents for NMR).

- Using higher-level theory (e.g., MP2 or CCSD(T)) for computational refinement.

- Cross-validating with complementary techniques (e.g., comparing XRD bond lengths with DFT-optimized geometries) .

Q. What methodologies are recommended for assessing pharmacokinetic properties, such as metabolic stability or membrane permeability?

- In vitro assays : Microsomal stability tests (e.g., liver microsomes + NADPH) evaluate metabolic degradation rates.

- Caco-2 cell monolayers : Measure apparent permeability (Papp) to predict intestinal absorption.

- Plasma protein binding : Use equilibrium dialysis or ultrafiltration to quantify free drug fractions .

Methodological Challenges

Q. How should researchers handle reactive intermediates or byproducts during synthesis?

- Byproduct identification : Employ GC-MS or LC-HRMS to detect impurities (e.g., unreacted phenylhydrazine).

- Reactive intermediates : Stabilize using low temperatures (e.g., –20°C for azide intermediates) or inert atmospheres (N₂/Ar). Safety protocols, including fume hoods and explosion-proof equipment, are critical for handling diazo compounds .

Q. What strategies ensure compound purity when vendor-provided analytical data are unavailable?

- Multi-technique validation : Combine HPLC (≥95% purity), ¹H/¹³C NMR (integration of diagnostic peaks), and elemental analysis.

- Batch reproducibility : Test multiple synthesis batches using standardized protocols .

Experimental Design

Q. How to design assays for evaluating anti-proliferative effects in cancer cells?

- Cell lines : Use prostate (PC-3) or breast (MCF-7) cancer cells, with non-cancerous lines (e.g., HEK-293) as controls.

- Dose-response curves : Treat cells with 1–100 μM compound for 48–72 hours.

- Mechanistic studies : Assess autophagy markers (LC3-II/LC3-I ratio via Western blot) or mTOR pathway inhibition (phospho-p70S6K levels) .

Q. What are best practices for scaling up synthesis without compromising yield?

- Process optimization : Use flow chemistry for exothermic reactions (e.g., cyclocondensation).

- Green chemistry : Replace toxic solvents (DMF) with biodegradable alternatives (e.g., cyclopentyl methyl ether).

- Quality control : Implement in-line PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy .

Data Interpretation

Q. How to address low reproducibility in biological assays?

- Standardize protocols : Use identical cell passage numbers, serum lots, and incubation conditions.

- Statistical rigor : Perform triplicate experiments with ANOVA or Student’s t-test (p < 0.05).

- Positive controls : Include reference compounds (e.g., cisplatin for cytotoxicity assays) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.